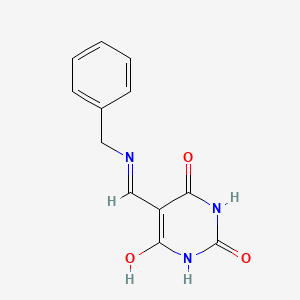![molecular formula C13H18N2O4 B3825299 1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate](/img/structure/B3825299.png)
1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate
Vue d'ensemble
Description
1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenoxyacetyl group, an amino group, and a carbamate group. Its molecular formula is C13H18N2O4.
Méthodes De Préparation
The synthesis of 1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate involves several steps. One common method includes the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride. This intermediate is then reacted with 1-amino-2-propanol to yield 1-[(2-phenoxyacetyl)amino]propan-2-ol. Finally, the carbamate group is introduced by reacting this intermediate with methyl isocyanate under controlled conditions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed .
Applications De Recherche Scientifique
1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate can be compared with other similar compounds, such as:
Phenoxyacetamide derivatives: These compounds share the phenoxyacetyl group and exhibit similar chemical properties.
Carbamate derivatives: Compounds with carbamate groups often have similar reactivity and biological activities.
What sets this compound apart is its unique combination of functional groups, which contributes to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-10(19-13(17)14-2)8-15-12(16)9-18-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWOGKLTUMYGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1)OC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825234.png)
![N-(2-methylphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825238.png)
![N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide](/img/structure/B3825247.png)

![N,1-diethyl-3,5-dimethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxamide](/img/structure/B3825260.png)
![1-tert-butyl-5-[4-(dimethylamino)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3825268.png)
![5-benzhydryl-2-[2-(diethylamino)ethylsulfanyl]-1H-pyrimidine-4,6-dione](/img/structure/B3825275.png)
![(5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3825282.png)
![[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(4-chlorophenyl)carbamate](/img/structure/B3825290.png)
![[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(3-methylphenyl)carbamate](/img/structure/B3825293.png)
![[2-(ethoxycarbonylamino)-2-methylpropyl] N-methylcarbamate](/img/structure/B3825306.png)
![9-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione](/img/structure/B3825321.png)
